molecular formula C15H21NO5S B2674677 2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide CAS No. 1902939-04-1

2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide

Cat. No. B2674677
CAS RN: 1902939-04-1
M. Wt: 327.4
InChI Key: CHTLFNRQIKAXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide, also known as MBX-2982, is a novel compound that has been developed for the treatment of type 2 diabetes. It belongs to a class of compounds known as GPR119 agonists, which stimulate the release of insulin from the pancreas and improve glucose uptake in peripheral tissues.

Scientific Research Applications

Antibacterial Activity

Sulfonamides, commonly known as sulfa drugs, have a rich history as antibacterial agents due to their low cost, low toxicity, and potent bioactivities against various infections. In this context, our compound shows promise. Researchers have evaluated its antibacterial potential by studying its biofilm inhibition against two pathogenic bacterial strains: Escherichia coli (E. coli) and Bacillus subtilis (B. subtilis). Notably, this molecule was the best antibacterial agent against B. subtilis (60.04% bacterial biofilm growth inhibition) and the second most active against E. coli (60.04%) .

Structural Insights

The compound’s structure includes a 1,4-benzodioxane ring system, which is significant in pharmacophores across various therapeutic areas. For instance, silymarin (extracted from Silybum marianum) contains a similar benzodioxane moiety and exhibits anti-hepatotoxic and antibacterial activity. Understanding the structural features of our compound can guide further drug design and optimization .

Hemolytic Study

A hemolytic study revealed that most of the new molecules incorporating this compound are mildly cytotoxic. However, their cytotoxicity remains within a safe range, suggesting their potential as safe antibacterial agents. This balance between efficacy and safety is crucial for drug development .

Enzyme Inhibition

While not the primary focus, some studies have explored the compound’s interaction with enzymes. It exhibited moderate to weak inhibition of cholinesterases and lipoxygenase enzymes. Further investigations could uncover additional therapeutic applications related to enzyme modulation .

Synthesis and Derivatives

The synthesis of this compound involves reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride. Additionally, researchers have explored N-substituted derivatives by treating it with various alkyl/aralkyl halides. These derivatives may exhibit distinct properties and applications .

Other Potential Applications

While not yet fully explored, compounds containing benzodioxane fragments have been associated with anti-inflammatory, anti-helmintic, antioxidant, and anti-arthritic activities. Investigating these aspects further could reveal additional unique applications for our compound .

properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-19-13-4-2-3-5-15(13)22(17,18)16-11-6-7-12-14(10-11)21-9-8-20-12/h2-5,11-12,14,16H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTLFNRQIKAXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.